molecular formula C18H22FN3OS B2842628 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049447-88-2

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2842628
CAS RN: 1049447-88-2
M. Wt: 347.45
InChI Key: IMUZKKPIEIKTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as FET, is a chemical compound used in scientific research. FET is a member of the piperazine class of compounds and has been found to have potential therapeutic effects on various diseases.

Scientific Research Applications

Fe-catalyzed Synthesis

R. N. Shakhmaev, A. Sunagatullina, and V. Zorin (2016) detailed the Fe-catalyzed synthesis of flunarizine and its isomers, highlighting a method for producing compounds with vasodilating effects and antihistamine activity, which are used to treat migraines and epilepsy. This study demonstrates the importance of metal-catalyzed amination in the synthesis of complex organic compounds, including those with a piperazine backbone similar to the compound (Shakhmaev et al., 2016).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

G. Stoilkova, P. Yonova, and K. Ananieva (2014) synthesized and evaluated piperazine derivatives as potential herbicides and plant growth regulators. This research identifies structure-activity relationships and demonstrates the herbicidal and cytokinin-like activities of compounds with a piperazine ring, providing insights into their utility in agricultural sciences (Stoilkova et al., 2014).

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

V. Varshney, N. Mishra, P. Shukla, and D. Sahu (2009) synthesized a series of compounds exhibiting significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This study underscores the potential of piperazine derivatives in developing new antibacterial agents, which could be relevant for compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Varshney et al., 2009).

Antitumor Activity of Marine Actinobacterium Metabolites

M. P. Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., including compounds with a piperazine structure. These metabolites displayed cytotoxic activities, indicating the potential of similar compounds in cancer research (Sobolevskaya et al., 2007).

Discovery of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

K. Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which exhibits significant selectivity and improved oral absorption. This research illustrates the therapeutic potential of piperazine derivatives in treating diseases involving overexpression of ACAT-1, related to cholesterol metabolism (Shibuya et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUZKKPIEIKTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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